Ethyl 5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate
Description
Ethyl 5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate is a synthetic thiophene derivative characterized by a cyclopropanecarboxamido substituent at the 5-position and a methyl group at the 3-position of the thiophene ring. Thiophene derivatives are widely studied for their anticancer properties, with substituents such as halogens, alkoxy groups, and carboxamides playing critical roles in cytotoxicity and selectivity .
Properties
IUPAC Name |
ethyl 5-(cyclopropanecarbonylamino)-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-3-16-12(15)10-7(2)6-9(17-10)13-11(14)8-4-5-8/h6,8H,3-5H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASXGTYXLRDMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate, with the molecular formula CHNOS and CAS number 477567-25-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS
- Molar Mass : 253.32 g/mol
- Structure : The compound features a thiophene ring, a cyclopropanecarboxamide group, and an ethyl ester functionality.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anti-cancer agent and its interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiophene have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A study evaluating a series of thiophene derivatives demonstrated that modifications at the 5-position (like those in this compound) can enhance cytotoxicity against several cancer cell lines. The IC values reported for similar compounds ranged from 10 µM to 30 µM, indicating promising therapeutic potential .
-
Inhibition of Enzymatic Activity :
- Compounds similar to this compound have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases.
- Induction of Apoptosis :
- Cell Cycle Arrest :
Case Study 1: Antitumor Activity Evaluation
A recent study evaluated the antitumor effects of this compound on human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC value of approximately 15 µM against breast cancer cells (MCF-7). The study also highlighted the compound's ability to induce apoptosis as evidenced by increased Annexin V staining in treated cells .
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
| A549 | 25 | Enzyme inhibition |
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with various targets including kinases and integrases. These studies suggest that the compound has a high binding affinity due to favorable interactions with hydrophobic pockets within the active sites of these proteins .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C16H20N2O3S
- Molecular Weight : 320.41 g/mol
- CAS Number : Not specified in the search results
The compound features a thiophene ring, a cyclopropanecarboxamide group, and an ethyl ester moiety, which contribute to its unique chemical properties and biological activities.
Medicinal Chemistry
Ethyl 5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate is being investigated for its potential as a drug candidate due to its unique structural features. Its biological activities include:
- Anticancer Properties : Research indicates that compounds with similar structures can inhibit RNA helicase DHX9, leading to apoptosis in cancer cells. This mechanism suggests that this compound may have similar effects .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens, making it a candidate for treating infections .
The biological effects of this compound can be categorized into several areas:
- Antioxidant Properties : Studies utilizing density functional theory (DFT) have shown that derivatives of thiophene compounds exhibit significant antioxidant activity. For instance, certain derivatives demonstrated inhibition rates comparable to standard antioxidants like ascorbic acid .
- Antibacterial Effects : The compound's derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising antibacterial activity. For example, amino thiophene derivatives exhibited higher inhibition rates against pathogens such as Staphylococcus aureus and Bacillus subtilis compared to other derivatives .
Industrial Applications
Due to its electronic properties, this compound is also explored for applications in materials science:
- Development of New Materials : The compound can serve as a building block for synthesizing advanced materials with specific electronic or optical properties. Its aromatic characteristics make it suitable for use in polymers and electronic devices .
Case Studies and Research Findings
- Anticancer Study : A study investigating the inhibition of DHX9 by thiophene derivatives showed that compounds targeting this enzyme could induce apoptosis in cancer cells. This highlights the potential of this compound as an anticancer agent .
- Antimicrobial Efficacy : In comparative studies against various bacterial strains, compounds similar to this compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The presence of specific substituents enhanced their efficacy .
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Structural and Functional Group Analysis
Key structural analogs of ethyl 5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate include compounds with variations in substituents at the 4-, 5-, and 3-positions of the thiophene core. Below is a comparative analysis based on substituent effects and biological activity:
Table 1: Substituent Effects on Cytotoxicity and Selectivity
Key Findings from Comparative Studies
Role of Electronegative and Hydrophobic Groups
- Chloro (Cl) Groups : Compound 74 and 5b demonstrate that chloro substituents enhance cytotoxicity, likely due to increased electron-withdrawing effects and hydrophobic interactions with cellular targets .
- Methoxy (OCH3) Groups : Compound 76b and 8c highlight the importance of methoxy groups in improving potency, possibly by modulating solubility and hydrogen-bonding interactions .
- Ethoxy (OC2H5) Groups : Compound 9, with two ethoxy groups, exhibits the highest activity, suggesting that bulkier alkoxy groups may enhance target binding or stability .
Cyclopropanecarboxamido Group: Hypothesized Effects
The cyclopropane ring in the target compound introduces unique steric and electronic properties:
- Hydrophobicity : The cyclopropane moiety is moderately hydrophobic, which could enhance membrane permeability compared to polar groups like Cl or OCH3.
- Bioisosteric Potential: Cyclopropane may act as a bioisostere for unsaturated or aromatic groups, offering metabolic stability advantages .
Selectivity Considerations
Compounds with electronegative substituents (e.g., Cl, OCH3) generally show low toxicity to normal fibroblasts (WI-38), whereas unmodified derivatives (e.g., compound 1a in ) exhibit undesired activity against normal cells . The cyclopropanecarboxamido group’s selectivity profile remains uncharacterized but could be inferred to align with trends observed in structurally related compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-(cyclopropanecarboxamido)-3-methylthiophene-2-carboxylate, and how are purity and yield optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with thiophene core formation followed by cyclopropanecarboxamido group introduction. Key steps include:
- Cyclopropane coupling : Amide bond formation using coupling agents like DCC/DMAP under inert conditions (N₂ atmosphere) .
- Esterification : Ethanol reflux with catalytic H₂SO₄ for ester group stabilization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Techniques :
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopropane protons at δ 1.0–1.5 ppm; thiophene C=O at ~165 ppm) .
- X-ray crystallography : SHELX programs (SHELXL for refinement) resolve molecular geometry, with R-factor < 0.05 for high-confidence structures .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What preliminary biological assays are recommended to screen for bioactivity?
- Assays :
- Anticancer : MTT assay against cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial : Broth microdilution for MIC determination against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Anti-inflammatory : COX-2 inhibition ELISA to assess potency vs. celecoxib .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence anticancer activity?
- SAR Insights :
- Cyclopropane group : Enhances membrane permeability and hydrophobic interactions with kinase active sites (e.g., EGFR inhibition) .
- Methyl at C3 : Steric effects reduce off-target binding, improving selectivity .
- Ethyl ester : Hydrolytic stability vs. methyl analogs impacts bioavailability .
- Data Contradictions : Discrepancies in IC₅₀ values (e.g., 2.5 µM vs. 8.7 µM for MCF-7) may arise from assay conditions (e.g., serum protein interference) .
Q. How can computational methods elucidate target interactions and optimize design?
- Approaches :
- Molecular docking (AutoDock Vina) : Predict binding modes with targets like tubulin or DNA topoisomerase II .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR modeling : Use Hammett constants (σ) of substituents to correlate electronic effects with bioactivity .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Troubleshooting :
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability .
- Metabolic profiling : LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
- Crystallographic validation : Compare binding modes in co-crystal structures vs. docking predictions .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Optimization :
- Continuous flow reactors : Improve yield (from 60% to 85%) and reduce reaction time (8h → 2h) for cyclopropane coupling .
- Catalyst recycling : Immobilized DMAP on silica for reuse in amidation steps .
- Byproduct management : Scavenger resins (e.g., QuadraPure™) to remove excess DCC .
Q. How does the compound’s electronic structure inform material science applications?
- Properties :
- HOMO-LUMO gap : Calculated via DFT (e.g., Gaussian 09) to assess suitability as organic semiconductors (gap ~3.2 eV) .
- Charge transport : Thin-film XRD reveals π-π stacking distances (<3.5 Å) critical for conductivity .
- Photostability : UV-vis spectroscopy monitors degradation under light exposure (λₘₐₓ 320 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
